(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione
(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione
Brand Name:
Vulcanchem
CAS No.:
145588-95-0
VCID:
VC21122852
InChI:
InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
SMILES:
CCC(=O)N1C(COC1=S)CC2=CC=CC=C2
Molecular Formula:
C13H15NO2S
Molecular Weight:
249.33 g/mol
(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione
CAS No.: 145588-95-0
Cat. No.: VC21122852
Molecular Formula: C13H15NO2S
Molecular Weight: 249.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145588-95-0 |
|---|---|
| Molecular Formula | C13H15NO2S |
| Molecular Weight | 249.33 g/mol |
| IUPAC Name | 1-[(4S)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one |
| Standard InChI | InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 |
| Standard InChI Key | RMIDPJIHKSUBCO-NSHDSACASA-N |
| Isomeric SMILES | CCC(=O)N1[C@H](COC1=S)CC2=CC=CC=C2 |
| SMILES | CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 |
| Canonical SMILES | CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator